molecular formula C23H24N2O4 B11379449 3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11379449
M. Wt: 392.4 g/mol
InChI Key: XTUQPZVMYONMDQ-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions One common method includes the reaction of 4-methoxyphenylacetic acid with 2-methylphenylamine to form an intermediate, which is then cyclized to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the pyrrole ring and additional substituents.

    4-Methoxyhydrocinnamic acid: Similar structure but differs in the position of the methoxy group and the absence of the pyrrole ring.

    2-(4-Methylphenyl)propanoic acid: Contains a methylphenyl group but lacks the methoxy group and pyrrole ring.

Uniqueness

3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-1-[2-(2-methylanilino)-2-oxoethyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H24N2O4/c1-16-5-3-4-6-20(16)24-22(26)15-25-18(10-14-23(27)28)9-13-21(25)17-7-11-19(29-2)12-8-17/h3-9,11-13H,10,14-15H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

XTUQPZVMYONMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O

Origin of Product

United States

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